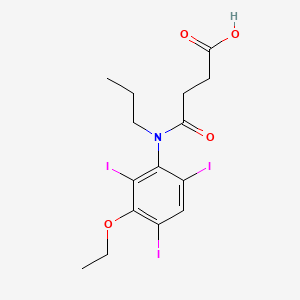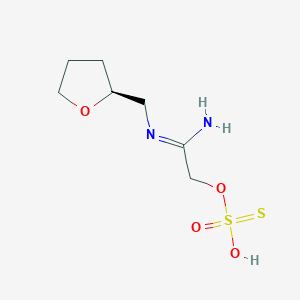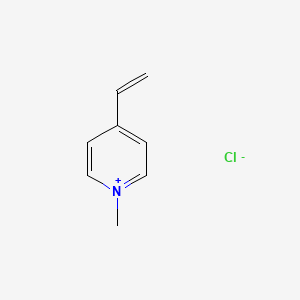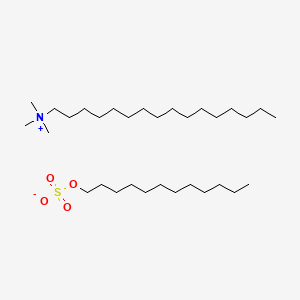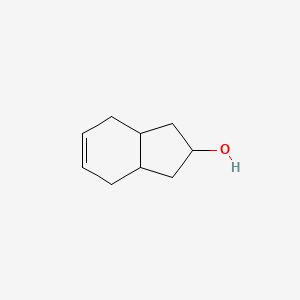![molecular formula C17H10BrNO3 B14665807 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one CAS No. 41266-92-6](/img/structure/B14665807.png)
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one is a heterocyclic compound that belongs to the class of pyrano[3,2-f][1,3]benzoxazoles This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position
Méthodes De Préparation
The synthesis of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzaldehyde, 2-aminophenol, and acetophenone.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with acetophenone under acidic or basic conditions to form the pyrano[3,2-f][1,3]benzoxazole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Applications De Recherche Scientifique
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparaison Avec Des Composés Similaires
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can be compared with other similar compounds, such as:
4-Bromo-6-methyl-2-phenyl-8H-pyrano[2,3-f][1,3]benzoxazol-8-one: This compound has a similar structure but differs in the position of the pyrano ring fusion.
6-Methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4-Bromo-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the methyl group at the 6th position, which may influence its chemical properties and applications.
Propriétés
Numéro CAS |
41266-92-6 |
|---|---|
Formule moléculaire |
C17H10BrNO3 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
4-bromo-6-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C17H10BrNO3/c1-9-7-13(20)11-8-12-16(14(18)15(11)21-9)22-17(19-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
GMMSCIPLHKLDPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC3=C(C(=C2O1)Br)OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


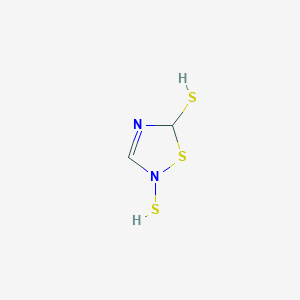
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

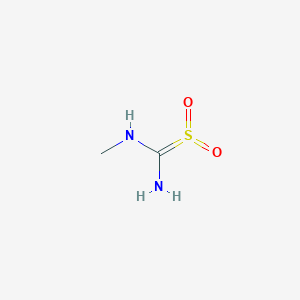
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
